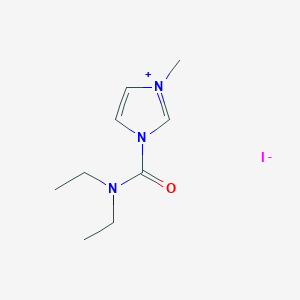
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the diethylcarbamoyl group and the iodide ion in its structure imparts unique properties to this compound, making it a subject of interest for scientific research.
准备方法
The synthesis of 1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 1-methylimidazole with diethylcarbamoyl chloride in the presence of a base, followed by the addition of iodine or an iodide source. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as triethylamine or sodium hydroxide are used to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide ions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
作用机制
The mechanism by which 1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The diethylcarbamoyl group can interact with active sites of enzymes, inhibiting their activity. The iodide ion can also participate in redox reactions, affecting cellular processes.
相似化合物的比较
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide can be compared with other imidazolium salts, such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
- 1-Methyl-3-octylimidazolium tetrafluoroborate
These compounds share similar structural features but differ in their substituents and counterions, which can significantly affect their properties and applications. For example, 1-Butyl-3-methylimidazolium chloride is commonly used as an ionic liquid with excellent solvation properties, while 1-Ethyl-3-methylimidazolium bromide is known for its use in electrochemical applications.
属性
分子式 |
C9H16IN3O |
|---|---|
分子量 |
309.15 g/mol |
IUPAC 名称 |
N,N-diethyl-3-methylimidazol-3-ium-1-carboxamide;iodide |
InChI |
InChI=1S/C9H16N3O.HI/c1-4-11(5-2)9(13)12-7-6-10(3)8-12;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
DCTBFMWKZPARQM-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C(=O)N1C=C[N+](=C1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)
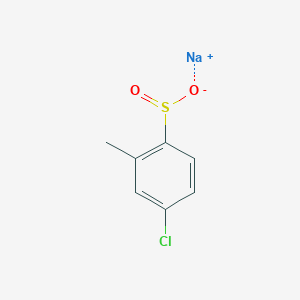
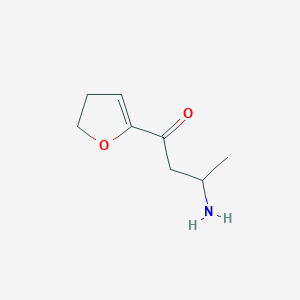
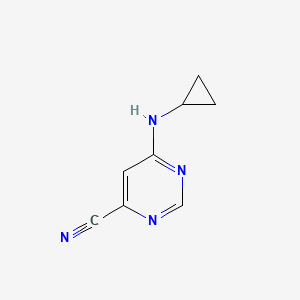
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
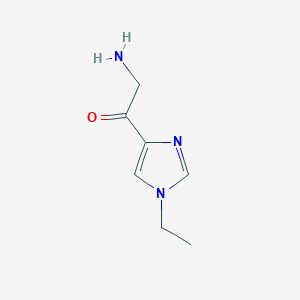


![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)

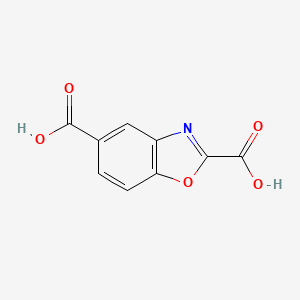
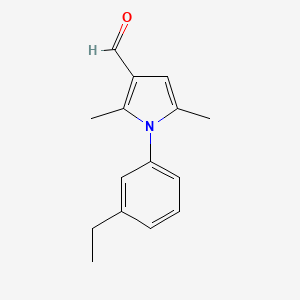
![6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B13177555.png)
